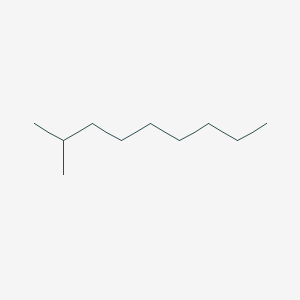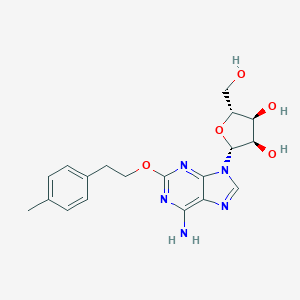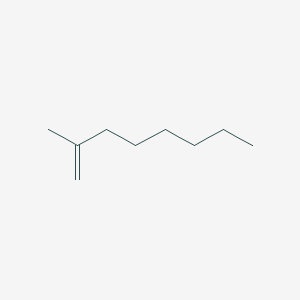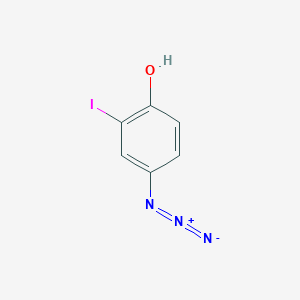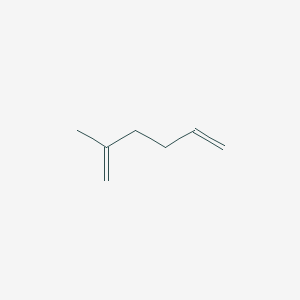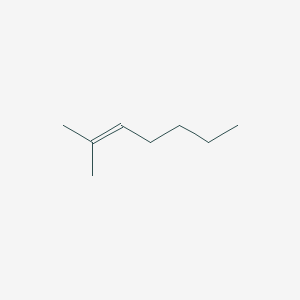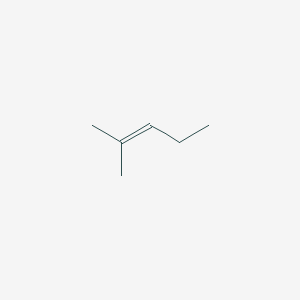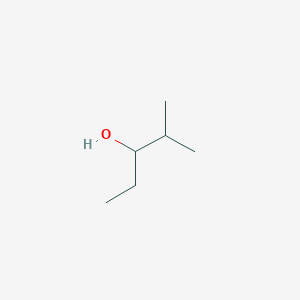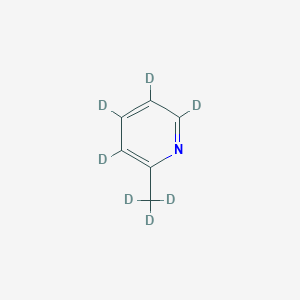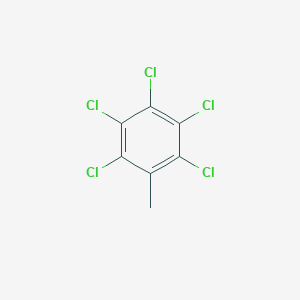
2,3,4,5,6-Pentachlorotoluène
Vue d'ensemble
Description
2,3,4,5,6-Pentachlorotoluene is an organic compound with the chemical formula C7H3Cl5. It is a colorless to pale yellow liquid that is almost insoluble in water but can be dissolved in organic solvents . This compound is known for its high toxicity and is used in various industrial applications .
Applications De Recherche Scientifique
2,3,4,5,6-Pentachlorotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds.
Biology: It is used in studies related to the toxicity and environmental impact of chlorinated organic compounds.
Medicine: It is used in the development of certain pharmaceuticals.
Industry: It is used in the production of pesticides and other agricultural chemicals.
Mécanisme D'action
Target of Action
2,3,4,5,6-Pentachlorotoluene is a chlorinated compound that is primarily used in analytical instrumentation . .
Mode of Action
It is known that chlorinated compounds like this can act as narcotics . Narcotics typically work by binding to and inhibiting the activity of certain receptors in the nervous system, leading to a decrease in the transmission of nerve signals.
Action Environment
The action of 2,3,4,5,6-Pentachlorotoluene can be influenced by various environmental factors. For example, the presence of other chemicals in the environment can affect its bioavailability and toxicity. Furthermore, factors such as temperature and pH can influence its stability and efficacy .
Méthodes De Préparation
2,3,4,5,6-Pentachlorotoluene is typically prepared by the chlorination of toluene. In this reaction, toluene reacts with chlorine under controlled conditions to produce 2,3,4,5,6-Pentachlorotoluene . The reaction conditions, such as temperature and pressure, can be optimized based on the desired yield and purity of the product .
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentachlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form pentachlorobenzoic acid.
Reduction Reactions: It can be reduced to form less chlorinated toluenes.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentachlorotoluene is similar to other chlorinated toluenes and benzenes, such as:
- Hexachlorobenzene
- 2-Chlorotoluene
- 3-Chlorotoluene
- 2,3-Dichlorotoluene
- 2,4-Dichlorotoluene
- 4-Chlorotoluene
- Pentachlorobenzene
Compared to these compounds, 2,3,4,5,6-Pentachlorotoluene is unique due to its specific pattern of chlorination, which affects its chemical reactivity and toxicity. Its high degree of chlorination makes it more resistant to degradation and more toxic compared to less chlorinated analogs .
Propriétés
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIMRGRHWKCAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870791 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877-11-2, 69911-61-1 | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, pentachloromethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the electronic spectrum of 2,3,4,5,6-pentachlorotoluene compared to other chlorinated alkylbenzenes?
A1: Unlike some chlorinated alkylbenzenes, 2,3,4,5,6-pentachlorotoluene does not possess a trichloromethyl group flanked by two ortho chlorine atoms. This structural difference means it does not exhibit the abnormal spectral shifts (specifically bathochromic shifts) observed in compounds with that specific steric configuration. These shifts are attributed to steric strain and molecular distortion caused by the bulky trichloromethyl group and flanking chlorines [].
Q2: How does the structure of 2,3,4,5,6-pentachlorotoluene influence its reactivity in nucleophilic substitution reactions?
A2: While the provided abstracts do not directly investigate the reactivity of 2,3,4,5,6-pentachlorotoluene in nucleophilic substitution reactions, a related study [] explores fluorodechlorination reactions of similar polychlorinated benzenes. This research suggests that the position and number of chlorine atoms on the benzene ring significantly impact the reaction pathway and product distribution. It can be inferred that the specific chlorine substitution pattern in 2,3,4,5,6-pentachlorotoluene would influence its reactivity and selectivity in similar nucleophilic substitution reactions.
Q3: Is there any information available about the environmental impact of 2,3,4,5,6-pentachlorotoluene?
A3: While none of the provided abstracts directly address the environmental impact of 2,3,4,5,6-pentachlorotoluene, a related study [] investigates the distribution and ecological risks of chlorobenzene compounds, including some structurally similar to 2,3,4,5,6-pentachlorotoluene, in a marine environment. This research highlights the importance of understanding the potential for bioaccumulation and toxicity of chlorinated organic compounds in ecosystems. Further research is needed to specifically assess the environmental fate and effects of 2,3,4,5,6-pentachlorotoluene.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


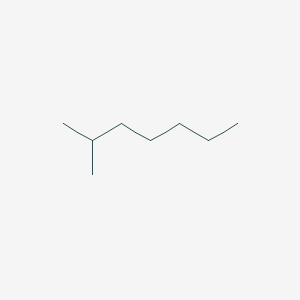
![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
